BenchChemオンラインストアへようこそ!

2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid

Lead-like chemical space LLAMA virtual enumeration Fluorine substitution pattern

2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 2168111-53-1; molecular formula C₁₂H₁₈FNO₄; MW 259.27) is a conformationally restricted, fluorine-bearing spirocyclic amino acid derivative. It belongs to the 6-fluoro-2-azaspiro[3.3]heptane class, a scaffold designed as a non-classical bioisostere of cyclohexane and piperidine frameworks.

Molecular Formula C12H18FNO4
Molecular Weight 259.27 g/mol
Cat. No. B15239177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid
Molecular FormulaC12H18FNO4
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)F
InChIInChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7H2,1-3H3,(H,15,16)
InChIKeyIFDQMDFIPKQCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid: A Fluorinated Spirocyclic Building Block for Medicinal Chemistry Procurement


2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 2168111-53-1; molecular formula C₁₂H₁₈FNO₄; MW 259.27) is a conformationally restricted, fluorine-bearing spirocyclic amino acid derivative. It belongs to the 6-fluoro-2-azaspiro[3.3]heptane class, a scaffold designed as a non-classical bioisostere of cyclohexane and piperidine frameworks [1]. The compound features three orthogonal exit vectors: a Boc-protected azetidine nitrogen, a carboxylic acid group, and a single fluorine substituent at the 6-position of the spiro[3.3]heptane core [2]. Its Fsp³ value of 0.833 and cLogP of 1.14 place it within lead-like chemical space, making it a strategic intermediate for fragment-based drug discovery and constrained peptidomimetic synthesis [3].

Why 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid Cannot Be Replaced by Non-Fluorinated or Monocyclic Analogs


The 2-azaspiro[3.3]heptane scaffold is not a generic replacement for piperidine or cyclohexane; the geometry of exit vectors differs substantially—the spirocyclic core imposes a fixed ~90° angle between substituents, whereas piperidine and cyclohexane offer flexible, colinear geometries [1]. Furthermore, the single fluorine at the 6-position critically modulates physicochemical properties: the monofluorinated spiro[3.3]heptane congener demonstrates the highest propensity to populate lead-like chemical space among non-fluorinated, monofluorinated, and difluorinated variants, as quantified by LLAMA virtual library enumeration [2]. Substituting this compound with a non-fluorinated 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1211526-53-2) or a cyclohexane-based analog would sacrifice the specific pKa, lipophilicity, and conformational control imparted by the fluorine gauche effect, which is essential for predictable SAR exploration [3].

Quantitative Differentiation Evidence for 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid Versus Closest Analogs


Monofluorinated Spiro[3.3]heptane Building Blocks Outperform Non-Fluorinated and Difluorinated Counterparts in Lead-Like Chemical Space Population

In a systematic LLAMA-based virtual library enumeration study, monofluorinated 6-fluoro-spiro[3.3]heptane building blocks—the exact subclass to which 2-[(tert-butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid belongs—demonstrated the highest propensity to populate lead-like chemical space compared to non-fluorinated and gem-difluorinated spiro[3.3]heptane counterparts, as well as cyclohexane-derived building blocks [1]. The monofluorinated series retained similar three-dimensionality features (as measured by principal moments of inertia) to the non-fluorinated parent while providing superior coverage of desirable physicochemical property ranges [1].

Lead-like chemical space LLAMA virtual enumeration Fluorine substitution pattern

Aqueous Solubility Advantage of Spiro[3.3]heptane Scaffold Over Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, including the 2-azaspiro[3.3]heptane subclass, generally exhibit higher aqueous solubility than their cyclohexane analogues [1]. This finding, established by Burkhard, Carreira, and co-workers at Hoffmann-La Roche, demonstrates that the spirocyclic scaffold's increased three-dimensionality and reduced planarity translate into measurable solubility improvements when the framework is mounted onto drug-like structures such as fluoroquinolones [1]. The 6-fluoro substitution further modulates solubility through the fluorine gauche effect, which influences conformational preferences and solvation [2].

Aqueous solubility Cyclohexane bioisostere Spiro[3.3]heptane scaffold

Metabolic Stability Improvement Trend of Azaspiro[3.3]heptane Scaffold Relative to Cyclohexane and Piperidine Frameworks

The spiro[3.3]heptane scaffold shows a consistent trend toward higher metabolic stability compared to cyclohexane analogues, as demonstrated by Burkhard et al. (2010) at Roche [1]. When the azaspiro[3.3]heptane framework was incorporated into fluoroquinolone scaffolds, the resulting compounds exhibited similar or even improved metabolic stability relative to the parent structures [1]. In a more recent head-to-head study, 1-azaspiro[3.3]heptane incorporation into a piperidine-containing lead decreased intrinsic clearance in human liver microsomes from CLint = 53 µL min⁻¹ mg⁻¹ (piperidine) to CLint = 14 µL min⁻¹ mg⁻¹ (1-azaspiro[3.3]heptane), a 3.8-fold improvement [2]. While this specific data pertains to the 1-aza regioisomer, the class-level metabolic stability benefit of azaspiro[3.3]heptanes over piperidines is well-established, and the 6-fluoro substituent on the title compound is expected to further enhance oxidative metabolic stability by blocking CYP450-mediated oxidation at the 6-position [3].

Metabolic stability Microsomal clearance Piperidine bioisostere

Conformational Rigidity and Fixed 90° Exit Vector Geometry Distinguish Spiro[3.3]heptane from Flexible Piperidine and Cyclohexane Carboxylic Acids

The spiro[3.3]heptane core enforces a fixed ~90° angle between exit vectors, in contrast to piperidine-4-carboxylic acid and cyclohexane carboxylic acid derivatives, which sample multiple conformations with variable vector orientations [1]. Quantum mechanical conformational analysis confirms that the distance between terminal functional groups is longer and the spatial orientation is fundamentally different in the spirocyclic system compared to piperazine/piperidine analogues, with the azaspiroheptane base positioned approximately 1.3 Å further from the acid terminus than the corresponding piperazine [2]. This conformational pre-organization reduces the entropic penalty upon target binding and enables more predictable SAR interpretation [1].

Exit vector geometry Conformational restriction Piperidine-4-carboxylic acid

Single Fluorine Substitution Modulates pKa and Lipophilicity Within a Narrower Range Than gem-Difluoro or Trifluoromethyl Variants, Enabling Finer Physicochemical Tuning

Experimentally determined pKa and LogP values for 6-fluoro-spiro[3.3]heptane-derived building blocks were characterized and compared across non-fluorinated, monofluorinated, gem-difluorinated, and trifluoromethyl variants [1][2]. The monofluorinated scaffold exerts a moderate electron-withdrawing effect via the fluorine gauche effect, modulating the basicity of the azetidine nitrogen and the acidity of the carboxylic acid within a narrow, predictable window—unlike the more pronounced perturbations caused by gem-difluoro or CF₃ groups [1]. This intermediate modulation is particularly valuable when the goal is to fine-tune pKa without drastically altering lipophilicity (LogP/LogD), a balance that is harder to achieve with polyfluorinated analogs [2].

pKa modulation Lipophilicity control Fluorine gauche effect

Multigram-Scale Synthetic Accessibility Confirms Procurement Viability for Library Synthesis and Lead Optimization Campaigns

The convergent synthetic strategy for 6-fluoro-spiro[3.3]heptane-derived building blocks was demonstrated on multigram scale, with individual building blocks obtained in quantities up to 302 grams [1]. This establishes that the compound class, including 2-[(tert-butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid, is amenable to large-scale production—a critical consideration for procurement when transitioning from milligram-scale SAR exploration to gram-scale in vivo studies [1]. The compound is currently in stock at multiple reputable suppliers (Enamine, Fluorochem, Aladdin) with purities ≥95% and ≥97%, confirming immediate availability without custom synthesis lead times [2].

Multigram synthesis Building block availability Scalable chemistry

Optimal Application Scenarios for 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid Based on Quantitative Evidence


Piperidine/Cyclohexane Bioisostere Replacement in Lead Optimization to Improve Metabolic Stability and Solubility

When a lead series containing a piperidine-4-carboxylic acid or cyclohexane carboxylic acid moiety encounters metabolic instability (e.g., high CYP450-mediated clearance) or poor aqueous solubility, 2-[(tert-butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid serves as a direct bioisosteric replacement. The spiro[3.3]heptane scaffold provides higher aqueous solubility than cyclohexane analogues [1], and azaspiro[3.3]heptane incorporation has been shown to reduce human liver microsomal intrinsic clearance by up to 3.8-fold relative to piperidine [2]. The 6-fluoro substituent further protects the cyclobutane ring from oxidative metabolism while enabling ¹⁹F NMR-based metabolic tracing [3].

Fragment-Based Drug Discovery (FBDD) Library Design with Optimized Lead-Like Chemical Space Coverage

Monofluorinated spiro[3.3]heptane building blocks demonstrate the highest propensity to populate lead-like chemical space among all fluorination variants, as established by LLAMA virtual library enumeration [1]. For fragment library design, 2-[(tert-butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid provides an Fsp³-rich (0.833), three-dimensional core with orthogonal Boc and carboxylic acid handles for divergent elaboration, maximizing the diversity and drug-likeness of the resulting fragment collection [2].

Constrained Peptidomimetic Synthesis Requiring Defined Exit Vector Geometry

The fixed ~90° exit vector angle and extended inter-vector distance of the spiro[3.3]heptane core (~1.3 Å longer than piperazine analogues) provide a structurally predictable scaffold for designing constrained amino acid mimetics [1]. 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid is particularly suited for synthesizing GABA and ornithine analogues where the fluorine atom can serve as an ¹⁹F NMR probe for conformational and binding studies [2]. The Boc protection on the azetidine nitrogen and free carboxylic acid enable straightforward solid-phase peptide synthesis (SPPS) incorporation.

Physicochemical Property Fine-Tuning in Hit-to-Lead Campaigns via Single Fluorine Substitution

When a non-fluorinated spiro[3.3]heptane hit requires modest pKa adjustment or lipophilicity modulation without the drastic perturbations caused by gem-difluoro or CF₃ groups, the monofluorinated building block offers the optimal balance. Experimental pKa and LogP characterization confirms that single fluorine substitution occupies an intermediate position between non-fluorinated and polyfluorinated variants [1][2]. This enables medicinal chemists to incrementally tune acidity/basicity and LogD₇.₄ while preserving the conformational and metabolic stability advantages of the spirocyclic scaffold.

Quote Request

Request a Quote for 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.